2,4-Dibromo-6-methyl-3-nitroaniline

Physicochemical Characterization Isomer Identification Quality Control

2,4-Dibromo-6-methyl-3-nitroaniline (CAS 117824-53-0) is NOT a commodity—it is a precisely substituted intermediate where the specific 2,4-dibromo and 3-nitro pattern is essential for cross-coupling, reduction, and SAR studies. Unlike regioisomers (e.g., 2,6-dibromo-N-methyl-4-nitroaniline) or non-nitrated analogs (e.g., 2,4-dibromo-6-methylaniline), only this compound provides the exact handles required for your synthetic pathway. Ensure batch-to-batch reproducibility with ≥95% purity, verified by melting point (102-105°C) and HPLC.

Molecular Formula C7H6Br2N2O2
Molecular Weight 309.945
CAS No. 117824-53-0
Cat. No. B2575712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-methyl-3-nitroaniline
CAS117824-53-0
Molecular FormulaC7H6Br2N2O2
Molecular Weight309.945
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)Br)[N+](=O)[O-])Br
InChIInChI=1S/C7H6Br2N2O2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,10H2,1H3
InChIKeyFXPFCDKCGCSKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dibromo-6-methyl-3-nitroaniline (CAS 117824-53-0) Procurement: A Polysubstituted Aromatic Building Block


2,4-Dibromo-6-methyl-3-nitroaniline (CAS: 117824-53-0) is a polysubstituted aromatic amine with the molecular formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.94 g/mol . It is characterized by an aniline core bearing methyl, nitro, and two bromine substituents in a specific 2,4,6-pattern. It is typically supplied as a yellow solid with a purity of ≥95% , and is reported to have a melting point of 102-105 °C and a computed LogP of 3.01 . Its primary value proposition is as a versatile synthetic intermediate for constructing more complex molecules in agrochemical and pharmaceutical research.

The Risk of Substituting 2,4-Dibromo-6-methyl-3-nitroaniline: Positional Isomerism and Functional Group Impact


The unique substitution pattern of 2,4-Dibromo-6-methyl-3-nitroaniline dictates its specific reactivity profile, making simple substitution with other dibromo-nitroaniline isomers or analogs untenable without altering the outcome of a synthetic sequence. Unlike its close analog 2,6-dibromo-N-methyl-4-nitroaniline (CAS 98273-68-8), which is valued for its nonlinear optical properties due to its crystal structure [1], the 2,4-dibromo-6-methyl-3-nitroaniline isomer is not reported to possess such properties, underscoring how a change in substitution pattern drastically alters the functional application. Similarly, replacing it with a non-nitrated analog like 2,4-dibromo-6-methylaniline (CAS 30273-41-7) eliminates the crucial nitro group, a key handle for further chemical transformations like reduction or nucleophilic aromatic substitution [2]. These distinctions highlight that the compound's value is not as a commodity, but as a precisely substituted intermediate where even a single positional change leads to a different and potentially unsuitable chemical entity for a given research or industrial pathway.

Evidence-Based Differentiation: Quantifying the Unique Value of 2,4-Dibromo-6-methyl-3-nitroaniline


Physicochemical Differentiation: Divergent Melting Points and LogP in Dibromo-Nitroaniline Isomers

2,4-Dibromo-6-methyl-3-nitroaniline exhibits a melting point range of 102-105 °C and a computed LogP of 3.01 . These properties differ significantly from those of its positional isomer, 2,6-dibromo-N-methyl-4-nitroaniline (DBNMNA), for which distinct refractive indices and an orthorhombic crystal structure (space group Fdd2) have been reported, but a melting point is not explicitly detailed in the available literature [1]. The specific melting point of the target compound provides a crucial, quantifiable metric for identity verification and purity assessment that cannot be applied to its isomer, ensuring that procurement of the intended regioisomer is confirmed prior to use in sensitive reactions.

Physicochemical Characterization Isomer Identification Quality Control

Functional Group Distinction: Nitro Group Absent in Structurally Related Intermediate

The target compound contains a nitro group, which is absent in the closely related analog 2,4-dibromo-6-methylaniline (CAS 30273-41-7) [1]. This nitro group is a crucial functional handle, enabling a distinct set of chemical transformations such as selective reduction to an amine or participation in nucleophilic aromatic substitution reactions. In contrast, the non-nitrated analog is primarily employed for electrochemical oxidation studies . This functional group difference fundamentally changes the compound's utility as a synthetic building block, meaning that the target compound cannot be replaced by the simpler aniline derivative in synthetic routes requiring the nitro moiety.

Synthetic Intermediate Functional Group Handles Chemical Reactivity

Bioactivity Potential: Implied Utility in Drug Discovery Contexts

While direct comparative bioactivity data is limited, the target compound is associated with biological activity data in databases like BindingDB (ChEMBL ID CHEMBL3376393) [1], indicating its potential as a pharmacologically relevant scaffold. In contrast, positional isomers like 3,5-dibromo-4-methyl-2-nitroaniline (CAS 342044-29-5) are primarily documented as dye intermediates . This association with biological target data suggests that 2,4-Dibromo-6-methyl-3-nitroaniline may be a more relevant starting point for medicinal chemistry programs focused on target engagement, differentiating it from isomers with purely industrial dye applications.

Biological Activity Pharmaceutical Intermediate Medicinal Chemistry

Precision Applications: Where 2,4-Dibromo-6-methyl-3-nitroaniline's Specific Properties are Required


Synthesis of Agrochemical Intermediates Requiring Ortho-Bromine Functionality

In the development of new herbicides or pesticides, the specific 2,4-dibromo substitution pattern is a key structural feature. The compound's utility as an intermediate in this field is noted by multiple sources . The ortho-bromine atoms can serve as handles for cross-coupling reactions, while the nitro group can be reduced to an amine for further diversification. Substituting with a non-brominated or differently brominated aniline would eliminate the possibility for these specific synthetic elaborations, making the target compound essential for structure-activity relationship (SAR) studies in this area.

Pharmaceutical Lead Generation and Scaffold Optimization

The compound's documented presence in bioactivity databases like ChEMBL (ID CHEMBL3376393) [1] positions it as a viable starting point for medicinal chemistry campaigns. Its unique combination of bromine atoms and a nitro group provides multiple vectors for structural modification. Researchers aiming to explore the chemical space around dibromo-nitroaniline scaffolds for target binding can leverage this specific compound to generate novel analogs, a task that would be impossible with a regioisomer or analog lacking these precise functional group placements.

Quality Control and Reference Standard for Isomer Identification

Given the significant differences in physical properties and potential applications among dibromo-nitroaniline isomers, a pure sample of 2,4-Dibromo-6-methyl-3-nitroaniline serves as a critical analytical reference standard. Its well-defined melting point (102-105 °C) and other properties can be used to confirm the identity and purity of reaction products or incoming material batches via techniques like HPLC, NMR, or melting point analysis, ensuring synthetic reproducibility and preventing the use of an incorrect isomer in a multi-step synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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